5-Acetamido-2-nitrophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-2-nitrophenylboronic acid is a useful research compound. Its molecular formula is C8H9BN2O5 and its molecular weight is 223.979. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advanced Oxidation Processes (AOPs) in Environmental Protection
5-Acetamido-2-nitrophenylboronic acid is involved in advanced oxidation processes (AOPs), a key area of environmental protection. AOPs are utilized to treat persistent compounds like acetaminophen (ACT) in water sources. This treatment results in the generation of various by-products and understanding their biotoxicity is crucial. The degradation pathways and by-products of ACT, treated through AOPs, are well-documented, providing valuable insights into enhancing degradation efficiency and environmental safety (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Water Quality Monitoring and Treatment Technologies
The compound plays a role in the monitoring and removal of micropollutants like acetaminophen from natural water environments. Despite its low concentration levels, acetaminophen can transform into various intermediates under different environmental conditions. The review of occurrences, toxicities, removal technologies, and transformation pathways of acetaminophen in different environmental compartments highlights the significance of advanced treatment technologies in ensuring water quality and safety (Vo et al., 2019).
Enhancing Wastewater Management
In the realm of wastewater management, this compound contributes to the development of innovative solutions. Specifically, the applications based on the biocidal effects of free nitrous acid (FNA), a related compound, have shown promise. These applications range from controlling sewer corrosion and odor to improving sludge reduction and energy recovery. Further research is focused on optimizing these FNA-based technologies for broader application, demonstrating the compound's potential in advancing wastewater treatment practices (Duan et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
5-Acetamido-2-nitrophenylboronic acid, like other boronic acids, primarily targets organic compounds with active functional groups. It is often used in organic synthesis as a building block . The compound’s primary targets are typically carbon-based molecules, where it can form stable coval
Biochemical Analysis
Biochemical Properties
Boronic acids and their esters are known to be valuable building blocks in organic synthesis . They are involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Cellular Effects
The specific cellular effects of 5-Acetamido-2-nitrophenylboronic acid are not well studied. Boronic acids and their derivatives have been implicated in various cellular processes due to their ability to form reversible covalent bonds with biological molecules .
Molecular Mechanism
Boronic acids are known to interact with various biomolecules through the formation of reversible covalent bonds .
Temporal Effects in Laboratory Settings
Boronic acids and their esters are known to be stable and readily prepared, making them valuable for various applications in organic synthesis .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, including the Suzuki–Miyaura coupling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Boronic acids and their derivatives are known to interact with various biomolecules, which may influence their localization and accumulation .
Subcellular Localization
The localization of boronic acids and their derivatives can be influenced by their interactions with various biomolecules .
Properties
IUPAC Name |
(5-acetamido-2-nitrophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4,13-14H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKGDBOETDSECW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-])(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657330 |
Source
|
Record name | (5-Acetamido-2-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78887-36-2 |
Source
|
Record name | (5-Acetamido-2-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.